molecular formula C23H22N2O2S B2429735 2-(3-methylphenyl)-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide CAS No. 946245-87-0

2-(3-methylphenyl)-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide

Cat. No.: B2429735
CAS No.: 946245-87-0
M. Wt: 390.5
InChI Key: UKDQZXYXMFHBKU-UHFFFAOYSA-N
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Description

2-(3-methylphenyl)-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a 3-methylphenyl group, a thienylcarbonyl group, and a tetrahydroquinoline moiety, making it an interesting subject for chemical studies.

Properties

IUPAC Name

2-(3-methylphenyl)-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O2S/c1-16-5-2-6-17(13-16)14-22(26)24-19-9-10-20-18(15-19)7-3-11-25(20)23(27)21-8-4-12-28-21/h2,4-6,8-10,12-13,15H,3,7,11,14H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKDQZXYXMFHBKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methylphenyl)-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide typically involves multi-step organic reactions. One common method includes the condensation of 3-methylphenylacetic acid with 2-thienylcarbonyl chloride in the presence of a base such as triethylamine. This is followed by cyclization with tetrahydroquinoline under acidic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(3-methylphenyl)-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the acetamide group using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in an aprotic solvent like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted acetamides.

Scientific Research Applications

Medicinal Chemistry

The compound's structural characteristics suggest significant potential in medicinal applications, particularly as:

  • Anticancer agents : Preliminary studies indicate that derivatives of tetrahydroquinoline can exhibit antiproliferative activity against various cancer cell lines. For instance, compounds similar to 2-(3-methylphenyl)-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide have shown promising results against human cancer cell lines such as HCT-116 and MCF-7 .

Research has highlighted the potential of this compound in:

  • Anti-inflammatory research : In silico docking studies have suggested that it may act as a 5-lipoxygenase inhibitor, offering pathways for further optimization in anti-inflammatory therapies .

Structure-Activity Relationship (SAR) Studies

The unique combination of functional groups allows for extensive SAR studies, where modifications can lead to enhanced biological activity or specificity towards certain targets. This aspect is crucial for the development of new therapeutic agents.

Anticancer Activity

A series of studies have been conducted on tetrahydroquinoline derivatives, including those structurally related to 2-(3-methylphenyl)-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide. For example:

  • Study Findings : In one study, derivatives were synthesized and tested against HCT-116 cells, revealing IC50 values ranging from 1.9 to 7.52 μg/mL for several active compounds . Such findings underscore the potential for developing potent anticancer drugs based on this scaffold.

Anti-inflammatory Potential

In another investigation focusing on anti-inflammatory properties:

  • Molecular Docking Results : The docking studies indicated that the compound could effectively interact with enzymes involved in inflammatory pathways, suggesting a viable route for drug development targeting inflammatory diseases .

Mechanism of Action

The mechanism of action of 2-(3-methylphenyl)-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-methylphenyl)-1,3-dithiane
  • 2-(3-methylphenyl)-3-phenyl-1,3-thiazolidine

Uniqueness

2-(3-methylphenyl)-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide is unique due to its combination of functional groups and structural complexity. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective.

Biological Activity

The compound 2-(3-methylphenyl)-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a tetrahydroquinoline core substituted with a thiophene-2-carbonyl group and a 3-methylphenyl moiety. The synthesis typically involves multi-step organic reactions, including the coupling of aromatic and heterocyclic components. Key reagents may include organolithium reagents and various catalysts to facilitate bond formation.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may act as an enzyme inhibitor or modulate receptor activity, leading to various pharmacological effects. The exact pathways remain under investigation but may involve:

  • Inhibition of key enzymes involved in metabolic pathways.
  • Binding to receptors , potentially altering signaling cascades.

Anticancer Properties

Research indicates that compounds similar to 2-(3-methylphenyl)-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide exhibit significant anticancer activity. For instance, tetrahydroquinoline derivatives have shown selective cytotoxicity against various cancer cell lines. A study demonstrated that modifications in the side chains of such compounds can enhance their potency against tumor cells .

Antimicrobial Activity

The compound's potential antimicrobial properties are also noteworthy. Similar thiophene-containing compounds have demonstrated activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic processes .

Activity TypeTarget OrganismsObserved Effects
AnticancerHuman tumor cellsCytotoxicity
AntimicrobialStaphylococcus aureus, E. coliGrowth inhibition

Case Studies

  • Anticancer Evaluation : A study evaluated various tetrahydroquinoline derivatives for their anticancer effects on human cancer cell lines (e.g., HepG2). Compounds with structural similarities to our target compound exhibited significant inhibition of cell proliferation, suggesting a promising therapeutic avenue .
  • Antimicrobial Testing : In another study focusing on thiophene derivatives, compounds were tested against common pathogens using disk diffusion methods. Results indicated that certain derivatives showed substantial antimicrobial activity, supporting the hypothesis that variations in structure can lead to enhanced biological effects .

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